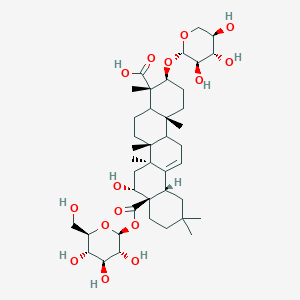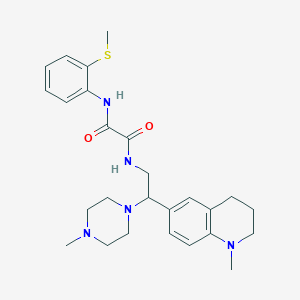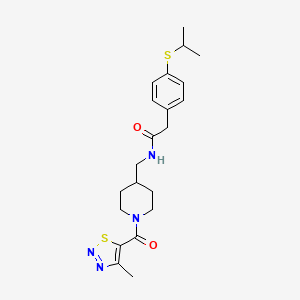
Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a methoxyphenyl group attached to the thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the methoxyphenyl group. One common method for synthesizing thiazoles involves the Hantzsch Thiazole Synthesis, which involves the reaction of an α-haloketone, an amine, and a thioamide . The methoxyphenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the methoxyphenyl group and the carboxylate group attached at different positions on the ring. The exact structure would depend on the specific locations of these groups on the thiazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The methoxy group could potentially undergo demethylation reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water, while the aromatic rings could contribute to its solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Transformations
- Research by Žugelj et al. (2009) explored the transformations of dimethyl acetone-1,3-dicarboxylate leading to the synthesis of compounds including thiazole carboxylates, highlighting the compound's role in complex organic synthesis processes (Žugelj et al., 2009).
- Another study by Pişkin et al. (2020) focused on the synthesis of new zinc phthalocyanine derivatives for photodynamic therapy applications, illustrating the use of thiazole derivatives in the development of photosensitizers for cancer treatment (Pişkin et al., 2020).
Photophysical Properties
- Murai et al. (2018) investigated the synthesis and photophysical properties of 5-N-Arylaminothiazoles, including those with sulfur-containing groups, providing insights into the electronic structures influenced by sulfur-containing functional groups (Murai et al., 2018).
Antimicrobial and Anticancer Activities
- Research on the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential therapeutic applications (Hassan et al., 2014).
- Ghani and Alabdali (2022) explored the anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, demonstrating the utility of thiazole derivatives in synthesizing compounds with potential anti-cancer properties (Ghani & Alabdali, 2022).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. Thiazoles are found in many pharmaceuticals and exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, particularly if the thiazole ring or the methoxyphenyl group confers beneficial biological activity .
properties
IUPAC Name |
methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-16-8-6-4-3-5-7(8)14-10(13)9(11(15)17-2)19-12(14)18/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENUAPLJFBWCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)




![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2930111.png)
![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)
